molecular formula C17H23N3O3 B1391463 1-(1,1,3,3,6-Pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)imidazolidin-2-one CAS No. 1209101-05-2

1-(1,1,3,3,6-Pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)imidazolidin-2-one

Cat. No.: B1391463
CAS No.: 1209101-05-2
M. Wt: 317.4 g/mol
InChI Key: CXGOCBYSCCQVGY-UHFFFAOYSA-N
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Description

1-(1,1,3,3,6-Pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)imidazolidin-2-one is a complex organic compound with the molecular formula C17H23N3O3. This compound is characterized by its unique structure, which includes a nitro group and multiple methyl groups attached to an indene backbone, coupled with an imidazolidin-2-one moiety .

Scientific Research Applications

1-(1,1,3,3,6-Pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)imidazolidin-2-one has several applications in scientific research:

Preparation Methods

The synthesis of 1-(1,1,3,3,6-Pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)imidazolidin-2-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indene derivative, followed by nitration to introduce the nitro group. Subsequent steps include the formation of the imidazolidin-2-one ring through cyclization reactions. Industrial production methods may involve optimized reaction conditions such as controlled temperatures, specific catalysts, and solvents to ensure high yield and purity .

Chemical Reactions Analysis

1-(1,1,3,3,6-Pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)imidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The methyl groups and the nitro group can participate in substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst, and oxidizing agents such as potassium permanganate.

Mechanism of Action

The mechanism of action of 1-(1,1,3,3,6-Pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)imidazolidin-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include oxidative stress and disruption of cellular processes .

Comparison with Similar Compounds

Similar compounds to 1-(1,1,3,3,6-Pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)imidazolidin-2-one include:

Properties

IUPAC Name

1-(1,1,3,3,6-pentamethyl-7-nitro-2H-inden-5-yl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-10-12(19-7-6-18-15(19)21)8-11-13(14(10)20(22)23)17(4,5)9-16(11,2)3/h8H,6-7,9H2,1-5H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGOCBYSCCQVGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=C1[N+](=O)[O-])C(CC2(C)C)(C)C)N3CCNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,1,3,3,6-Pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)imidazolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-(1,1,3,3,6-Pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)imidazolidin-2-one
Reactant of Route 3
Reactant of Route 3
1-(1,1,3,3,6-Pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)imidazolidin-2-one
Reactant of Route 4
Reactant of Route 4
1-(1,1,3,3,6-Pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)imidazolidin-2-one
Reactant of Route 5
1-(1,1,3,3,6-Pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)imidazolidin-2-one
Reactant of Route 6
Reactant of Route 6
1-(1,1,3,3,6-Pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)imidazolidin-2-one

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